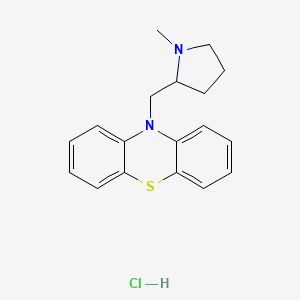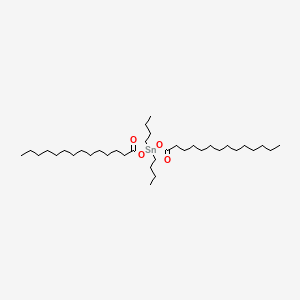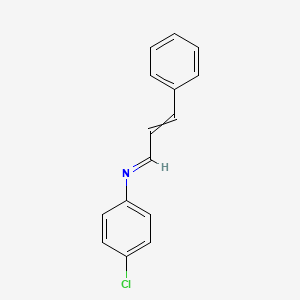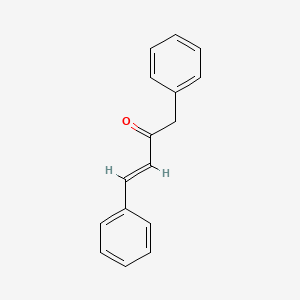
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is a complex organic compound that features a phenothiazine core structure with a 1-methylpyrrolidin-2-ylmethyl substituent. Phenothiazine derivatives are well-known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 1-methylpyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various alkylated or acylated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors can influence mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily for its antipsychotic activity.
Uniqueness
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
13993-48-1 |
|---|---|
Fórmula molecular |
C18H21ClN2S |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
10-[(1-methylpyrrolidin-2-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-12-6-7-14(19)13-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h2-5,8-11,14H,6-7,12-13H2,1H3;1H |
Clave InChI |
JNZUGBHNVALRPF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11964222.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964238.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11964247.png)

![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11964252.png)
![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)



